molecular formula C11H16N2 B2804751 1-Methyl-4-phenylpyrrolidin-3-amine CAS No. 921090-39-3

1-Methyl-4-phenylpyrrolidin-3-amine

Cat. No.: B2804751
CAS No.: 921090-39-3
M. Wt: 176.263
InChI Key: MDGLWUXAHGNWDO-UHFFFAOYSA-N
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Description

1-Methyl-4-phenylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

The synthesis of 1-Methyl-4-phenylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylbutan-2-one with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Methyl-4-phenylpyrrolidin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and halogenated derivatives.

Scientific Research Applications

1-Methyl-4-phenylpyrrolidin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders and other medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

1-Methyl-4-phenylpyrrolidin-3-amine can be compared with other similar compounds, such as:

    1-Methyl-4-phenylpyridinium: This compound is structurally similar but contains a pyridinium ring instead of a pyrrolidine ring. It is known for its neurotoxic effects and is used in research to study Parkinson’s disease.

    4-Phenylpyrrolidine: This compound lacks the methyl group on the nitrogen atom and has different biological activities and applications.

    N-Methyl-4-phenylpiperidine: This compound contains a piperidine ring instead of a pyrrolidine ring and has distinct pharmacological properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-methyl-4-phenylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13-7-10(11(12)8-13)9-5-3-2-4-6-9/h2-6,10-11H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGLWUXAHGNWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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